molecular formula C15H22N2O6 B12744412 Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- CAS No. 116876-91-6

Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)-

Cat. No.: B12744412
CAS No.: 116876-91-6
M. Wt: 326.34 g/mol
InChI Key: WORCRIQDGRMEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- is a complex organic compound with the molecular formula C15H22N2O6. It is known for its unique structure, which includes a morpholine ring and a trimethoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with chloroacetyl chloride to form 3,4,5-trimethoxyphenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • N-(4-Morpholinyl)-2-(3,4,5-trimethoxyphenoxy)acetamide

Uniqueness

Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- stands out due to its unique combination of a morpholine ring and a trimethoxyphenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

116876-91-6

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

IUPAC Name

N-morpholin-4-yl-2-(3,4,5-trimethoxyphenoxy)acetamide

InChI

InChI=1S/C15H22N2O6/c1-19-12-8-11(9-13(20-2)15(12)21-3)23-10-14(18)16-17-4-6-22-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18)

InChI Key

WORCRIQDGRMEIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.